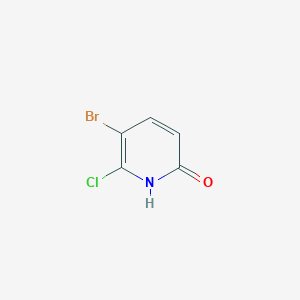

5-Bromo-6-chloropyridin-2-OL

説明

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry, prized for their presence in numerous natural products, pharmaceuticals, and functional materials. nih.govresearchgate.netbohrium.com The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, imparts characteristic properties such as basicity, solubility, and the capacity for hydrogen bond formation. nih.gov These attributes make pyridine scaffolds highly sought after in drug design and the synthesis of complex molecules. nih.govresearchgate.net The development of novel and efficient methods for creating functionalized pyridines is an active area of research, driven by the diverse applications of these compounds. bohrium.combohrium.com

Role of Halogen Substituents in Directing Chemical Reactivity and Functionalization

Halogen atoms (fluorine, chlorine, bromine, and iodine) serve as important substituents in organic molecules, profoundly influencing their physical and chemical properties. tutorchase.com Their high electronegativity creates a dipole moment, which can increase the polarity and boiling point of a compound. tutorchase.com In terms of reactivity, halogens can act as leaving groups in nucleophilic substitution reactions and participate in elimination reactions. tutorchase.com While generally considered deactivating in electrophilic aromatic substitution, they are ortho-, para-directing, a unique feature that allows for selective functionalization of aromatic rings. masterorganicchemistry.com This directing effect is attributed to the ability of the halogen's lone pair of electrons to stabilize the carbocation intermediate through resonance. masterorganicchemistry.com The specific halogen atom also plays a role, with reactivity generally decreasing down the group from fluorine to iodine. fiveable.me

Overview of 5-Bromo-6-chloropyridin-2-ol in Heterocyclic Chemistry

This compound is a halogenated pyridinol derivative that serves as a key intermediate in organic synthesis. Its structure, featuring a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position, provides multiple sites for chemical modification. This compound exists in equilibrium with its tautomeric form, 5-bromo-6-chloro-2(1H)-pyridinone. chemspider.com The presence of two different halogen atoms and a hydroxyl/oxo group makes it a versatile building block for creating more complex heterocyclic structures.

The table below outlines the key chemical identifiers for this compound.

| Property | Value |

| CAS Number | 1227603-81-7 |

| Molecular Formula | C5H3BrClNO |

| Molecular Weight | 208.44 g/mol |

| InChI Key | ZBUYQOPMGPFMJU-UHFFFAOYSA-N |

Research Gaps and Future Directions in Pyridinol Chemistry

While significant progress has been made in the synthesis and application of pyridinol derivatives, several research gaps remain. The tautomerism between pyridinol and pyridinone forms is influenced by various factors like substituents, temperature, and solvent polarity, and is an area that requires further investigation to fully understand and predict. acs.org The development of more efficient and regioselective methods for the functionalization of the pyridine ring continues to be a challenge. bohrium.com Future research will likely focus on exploring the full synthetic potential of complex pyridinols like this compound to create novel compounds with unique biological and material properties. There is also a need to further investigate the mechanisms of action of pyridinol-containing compounds to better understand their therapeutic potential. nih.gov

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUYQOPMGPFMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607668 | |

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227603-81-7 | |

| Record name | 5-Bromo-6-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Functionalization of 5 Bromo 6 Chloropyridin 2 Ol

Regioselective Synthesis of 5-Bromo-6-chloropyridin-2-OL Precursors

The synthesis of this compound precursors hinges on the controlled and regioselective introduction of halogen and hydroxyl functionalities onto the pyridine (B92270) ring. This requires a nuanced understanding of the electronic properties of the pyridine nucleus and the directing effects of existing substituents.

Halogenation Strategies for Pyridine Nucleus Functionalization

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which makes it less reactive towards electrophilic substitution compared to benzene. digitellinc.com However, various strategies have been developed to achieve regioselective halogenation. For instance, the C3 and C5 positions are generally the most difficult to halogenate directly. digitellinc.com Advanced methods often involve the temporary dearomatization of the pyridine ring to create more reactive intermediates. digitellinc.com

One common approach to introduce halogens at specific positions is through the use of pyridine N-oxides, which can activate the pyridine ring towards electrophilic attack, particularly at the 2- and 4-positions. nih.govnih.gov For the synthesis of precursors to this compound, a multi-step sequence is typically required, often starting with a pre-functionalized pyridine derivative.

A plausible synthetic route could involve the initial chlorination of a suitable pyridin-2-ol precursor at the 6-position, followed by regioselective bromination at the 5-position. The directing effects of the hydroxyl and chloro groups are crucial in achieving the desired regiochemistry. The hydroxyl group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. The chloro group at the 6-position is a deactivating group but can also influence the position of further substitution.

Selective Hydroxylation Approaches to Pyridin-2-ol Derivatives

The introduction of a hydroxyl group at the 2-position of the pyridine ring is a key step in the synthesis of pyridin-2-ol derivatives. This can be achieved through several methods. One common strategy is the diazotization of 2-aminopyridines followed by hydrolysis. This classical method allows for the conversion of an amino group to a hydroxyl group.

Another approach involves the direct oxidation of pyridines, although this can sometimes lead to a mixture of products. More controlled methods for hydroxylation are continuously being developed to improve selectivity and yield.

For the specific case of this compound, the synthesis would likely start from a pyridine derivative that already contains some of the required functionalities or can be selectively functionalized in a stepwise manner. For example, starting with 2-amino-6-chloropyridine, one could first perform a diazotization and hydrolysis to introduce the 2-hydroxyl group, followed by regioselective bromination at the 5-position.

Multi-Step Synthetic Sequences Incorporating this compound as a Key Intermediate

Once synthesized, this compound serves as a valuable intermediate for the construction of more complex molecules. Its two distinct halogen atoms at the 5- and 6-positions, along with the hydroxyl group at the 2-position, provide multiple handles for further chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridinols

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The differential reactivity of the C-Br and C-Cl bonds in this compound allows for selective cross-coupling reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. yonedalabs.comyoutube.com This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. yonedalabs.com

In the context of this compound, the Suzuki-Miyaura coupling can be selectively performed at the more reactive 5-position (C-Br bond). This allows for the introduction of various aryl, heteroaryl, or vinyl groups at this position, leading to a diverse range of functionalized pyridin-2-ol derivatives. The remaining chloro group at the 6-position can then be used for further coupling reactions under more forcing conditions if desired.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Halogenated Pyridines

| Electrophile | Nucleophile | Catalyst System | Product | Yield (%) |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd/SIPr | 2-Chloro-4-phenylpyridine | >99 |

| 2,5-Dichloropyridine | Phenylboronic acid | PdCl2, NBu4Br | 2-Chloro-5-phenylpyridine | >99 |

| 6-Bromopurine nucleoside | Aryl amine | Pd(OAc)2/Xantphos | 6-(Arylamino)purine nucleoside | Good |

Data is illustrative and based on similar reported reactions.

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents. wikipedia.orglibretexts.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction can be applied to this compound for the selective functionalization at the 5-position. A wide variety of organic groups can be transferred from the organostannane, including alkyl, alkenyl, aryl, and alkynyl groups.

The general mechanism for the Stille coupling involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: General Parameters for Stille Coupling Reactions

| Component | Description |

| Electrophile | Organic halides (I, Br, Cl), triflates. Vinyl halides are common partners. wikipedia.org |

| Nucleophile | Organostannanes (R-Sn(Alkyl)3). |

| Catalyst | Palladium(0) complexes, e.g., Pd(PPh3)4. |

| Solvent | Anhydrous, non-polar solvents like THF, toluene, or dioxane. |

| Additives | Sometimes LiCl or Cu(I) salts are used to enhance the reaction rate. |

This table provides a general overview of the components involved in a typical Stille coupling reaction.

Other Advanced Cross-Coupling Methodologies

Beyond the more common Suzuki, Heck, and Sonogashira reactions, other advanced cross-coupling methodologies offer powerful tools for the functionalization of this compound. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this scaffold.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide array of amines. nih.gov For this compound, the Buchwald-Hartwig amination would preferentially occur at the more reactive C5-Br bond. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and selectivity. Sterically hindered biaryl phosphine ligands, such as Xantphos or BINAP, have proven effective in similar systems, facilitating the coupling of both primary and secondary amines under relatively mild conditions. masterorganicchemistry.com This methodology provides a direct route to 5-amino-6-chloropyridin-2-ol (B596456) derivatives, which are valuable intermediates for further elaboration.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.netmnstate.edu It is a versatile method for forming C-C bonds and is known for its high functional group tolerance and mild reaction conditions. harvard.edu In the context of this compound, an organozinc reagent could be coupled at the C5 position. The preparation of the required pyridyl zinc reagent can be achieved through direct insertion of activated zinc into the C-Br bond or by transmetalation from an organolithium intermediate. The use of catalysts like Pd(PPh₃)₄ is common for coupling with aryl bromides.

Stille Coupling: The Stille reaction utilizes organotin compounds (organostannanes) to couple with organic halides under palladium catalysis. rsc.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, along with their compatibility with a vast range of functional groups. For this compound, reaction with an organostannane like vinyltributyltin or aryltributyltin would selectively form a new C-C bond at the C5 position, leveraging the higher reactivity of the C-Br over the C-Cl bond.

| Cross-Coupling Reaction | Typical Catalyst/Ligand | Coupling Partner | Bond Formed | Expected Reactive Site on Substrate |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos | Primary/Secondary Amine (R₂NH) | C-N | C5-Br |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Organozinc (R-ZnX) | C-C | C5-Br |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | C-C | C5-Br |

Nucleophilic Aromatic Substitution on Pyridinol Systems

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for pyridine systems, particularly those bearing electron-withdrawing groups and good leaving groups. ucalgary.ca The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating attack by nucleophiles, especially at the ortho (2/6) and para (4) positions. In this compound, the chlorine atom at the C6 position is activated for substitution by the ring nitrogen.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. ucalgary.ca Aromaticity is then restored by the expulsion of the leaving group (in this case, the chloride ion). Common nucleophiles for this transformation include alkoxides, thiolates, and amines. Given the presence of the hydroxyl group, the reaction is typically carried out under basic conditions to deprotonate the nucleophile and, potentially, the pyridinol itself. The SNAr reaction on this substrate would likely yield 6-substituted-5-bromopyridin-2-ol derivatives.

Derivatization of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the C2 position of this compound is a key site for functionalization. Standard organic transformations such as etherification and esterification can be readily applied to modify this group, which can alter the compound's physical properties and provide a handle for further synthetic manipulations.

Etherification: O-alkylation can be achieved under Williamson ether synthesis conditions. The pyridinol is first treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding pyridin-2-oxide anion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the desired ether.

Esterification: The hydroxyl group can be converted to an ester by reaction with an acylating agent. Common methods include reaction with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Alternatively, classical Fischer esterification with a carboxylic acid under acidic catalysis can be employed, although conditions must be chosen carefully to avoid unwanted side reactions on the sensitive dihalopyridine ring.

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites—a hydroxyl group and two different halogen substituents—on the this compound scaffold makes chemo- and regioselectivity crucial considerations in its synthetic application.

Selective Reactivity of Bromine vs. Chlorine Substituents

The differential reactivity of bromine and chlorine atoms is the cornerstone of selective functionalization of this molecule. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Stille, Buchwald-Hartwig), the reactivity of aryl halides typically follows the order I > Br > Cl. This is attributed to the bond dissociation energies (C-Cl > C-Br > C-I) and the ease of oxidative addition to the metal center. Consequently, the C5-Br bond in this compound can be selectively functionalized while leaving the C6-Cl bond intact. This allows for a stepwise approach to synthesis, where the C5 position is modified first via a cross-coupling reaction, and the C6 position can then be targeted in a subsequent step, for example, through nucleophilic aromatic substitution.

In contrast, for nucleophilic aromatic substitution (SNAr), the reactivity order of halogens can be different, often F > Cl > Br > I. quora.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, making the carbon more electrophilic. youtube.com Therefore, the C6-Cl position is the more likely site for SNAr reactions, complementing the selectivity observed in cross-coupling reactions.

| Reaction Type | More Reactive Site | Less Reactive Site | Underlying Principle |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C5-Br | C6-Cl | Lower C-Br bond dissociation energy facilitates oxidative addition. |

| Nucleophilic Aromatic Substitution (SNAr) | C6-Cl | C5-Br | Higher electronegativity of Cl makes the C6 position more electrophilic for nucleophilic attack. |

Directed Ortho-Metallation Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or LDA) and directs deprotonation to the adjacent ortho position. clockss.org

For this compound, the hydroxyl group (or its deprotonated form, the oxide) can act as a potent DMG. Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA), at low temperatures would be expected to selectively deprotonate the C3 position, which is ortho to the hydroxyl group. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), introducing a new substituent at the C3 position with high regioselectivity. This approach offers a complementary method to functionalize the pyridine ring at a position not readily accessible through cross-coupling or SNAr reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific literature on the green synthesis of this compound is scarce, general strategies can be applied to its synthesis and functionalization.

Key approaches would include:

Use of Greener Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water where possible.

Catalysis: Employing highly efficient and recyclable catalysts to minimize waste. For cross-coupling reactions, developing heterogeneous catalysts or aqueous catalytic systems can simplify product purification and catalyst reuse.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, which reduce the number of workup and purification steps, are highly desirable.

Energy Efficiency: Utilizing microwave irradiation or flow chemistry to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring synthetic pathways that originate from bio-based starting materials, although this remains a significant challenge for complex halogenated heterocycles.

By integrating these principles, the synthesis and subsequent modification of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of 5 Bromo 6 Chloropyridin 2 Ol Reactivity

Elucidation of Reaction Pathways for Pyridine-2-ol Derivatives

Pyridin-2-ol and its derivatives, including 5-Bromo-6-chloropyridin-2-OL, exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. This tautomerism plays a pivotal role in determining the reaction pathways. In the solid state, the pyridone form is generally predominant. wikipedia.org The electronic distribution within the 2-pyridone ring is characterized by distinct electronic biases. The C3 and C5 positions are relatively electron-rich, making them susceptible to attack by electrophiles. Conversely, the C4 and C6 positions are more electron-deficient and are thus more favorable sites for nucleophilic attack. rsc.org

The synthetic utility of 2-pyridone derivatives is expansive, finding applications in the synthesis of a wide array of bioactive molecules and pharmaceutical agents. rsc.org Methodologies for the preparation of substituted 2-pyridones often involve transition metal-catalyzed reactions, including C-H activation and cross-coupling, which allow for late-stage functionalization and the efficient construction of complex derivatives.

Detailed Analysis of Nucleophilic Substitution Mechanisms at the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction manifold for functionalizing the pyridine ring in compounds like this compound. The presence of the electronegative nitrogen atom in the ring electronically deactivates the aromatic system towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para (C2/C6 and C4) to the nitrogen.

The mechanism for SNAr on pyridines typically proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, bromine or chlorine), forming a high-energy anionic intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge being delocalized over the ring and, crucially, onto the electronegative nitrogen atom when the attack occurs at the C2 or C4 positions. This stabilization is a key factor in the regioselectivity of the reaction. The second step involves the rapid expulsion of the leaving group, leading to the restoration of the aromatic system.

For this compound, nucleophilic attack would be favored at the C6 position due to the presence of both the nitrogen atom and the electron-withdrawing chloro and bromo substituents, which further stabilize the anionic intermediate.

Kinetic and Thermodynamic Aspects of Cross-Coupling Reactions Involving this compound

Cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize aryl halides. The reactivity of the aryl halide in these reactions is a critical factor, with the general trend for reactivity being I > Br > Cl > F. This trend is related to the bond dissociation energies of the carbon-halogen bond. nih.gov

| Aryl Halide | Catalyst System | Apparent Activation Energy (Ea,app) (kJ/mol) |

|---|---|---|

| Aryl Iodide | Pd/C | ~100 |

| Aryl Bromide | Pd(II) carbene complex | 111-116 |

Acid-Catalyzed Halogen Exchange Mechanisms in Related Systems

Halogen exchange reactions in aryl halides, often referred to as aromatic Finkelstein reactions, are typically catalyzed by transition metals like copper or nickel. nih.gov However, acid catalysis can play a role in halogenation reactions of aromatic compounds. In electrophilic aromatic halogenation, a Lewis acid or a Brønsted acid can activate the halogenating agent, making it a more potent electrophile. youtube.commasterorganicchemistry.com

For instance, in the chlorination of benzene, a Lewis acid like FeCl₃ polarizes the Cl-Cl bond, generating a more electrophilic chlorine species that can be attacked by the aromatic ring. masterorganicchemistry.com While this is an electrophilic substitution rather than a direct halogen exchange, the principle of acid activation of a halogen-containing species is relevant.

In the context of this compound, a strong acid could potentially protonate the pyridine nitrogen, further activating the ring towards certain transformations. However, direct acid-catalyzed exchange of the bromo and chloro substituents is less common and would likely require harsh conditions. Metal-catalyzed pathways are generally more efficient for this type of transformation on an aromatic ring. nih.gov

Intramolecular Interactions and Their Influence on Reactivity

The 2-pyridone tautomer of this compound can participate in significant intermolecular and potentially intramolecular hydrogen bonding. The amide functionality of the 2-pyridone moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). wikipedia.org This leads to the formation of stable hydrogen-bonded dimers in solution and in the solid state for many 2-pyridone derivatives. nih.gov In the solid state, 2-pyridone itself forms helical structures through hydrogen bonds. wikipedia.org

These hydrogen bonding interactions can have a profound effect on the reactivity of the molecule. For example, the formation of a dimer can sterically hinder the reactive sites or alter the electronic properties of the pyridone ring. The hydrogen bond can influence the acidity of the N-H proton and the nucleophilicity of the carbonyl oxygen. acs.org

Computational studies on pyridone isomers have shown that hydrogen bonding with solvent molecules, particularly water, can influence the tautomeric equilibrium and the acidity of the compound. acs.org The strength of hydrogen bonding is influenced by the position of other substituents on the ring. For this compound, the presence of the halogen atoms could influence the strength and nature of these hydrogen-bonding interactions, thereby modulating its reactivity in various chemical transformations.

Computational and Theoretical Studies on 5 Bromo 6 Chloropyridin 2 Ol

Quantum Chemical Characterization of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.

For a molecule like 5-Bromo-6-chloropyridin-2-OL, the HOMO is expected to be localized primarily on the electron-rich pyridinol ring and the oxygen atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient regions of the molecule, influenced by the electron-withdrawing halogen atoms, marking the sites susceptible to nucleophilic attack.

| Orbital | Energy (eV) - Gas Phase (Analog) |

|---|---|

| HOMO | -6.880 |

| LUMO | -1.475 |

| HOMO-LUMO Gap | 5.405 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

In this compound, the MEP map would be expected to show a region of high negative potential (typically colored red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, indicating their roles as hydrogen bond acceptors and sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be anticipated around the hydrogen atom of the hydroxyl group and, to a lesser extent, near the halogen atoms, signifying their susceptibility to nucleophilic interaction. Computational analysis of 3-bromo-2-hydroxypyridine confirms this general pattern, with the most negative potential localized on the oxygen and nitrogen atoms and positive potential on the hydroxyl hydrogen. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It provides insights into charge transfer interactions, hybridization, and delocalization effects.

Tautomeric Equilibrium Analysis (Pyridinol-Pyridinone)

A key feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium between the pyridinol (enol) and pyridinone (keto) forms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine ring, as well as the surrounding solvent environment.

Energy Landscape of Tautomeric Forms

The relative stability of the pyridinol and pyridinone tautomers is determined by their respective energies. Computational studies on substituted 2-hydroxypyridines have shown that electron-withdrawing substituents can significantly influence the tautomeric equilibrium.

For this compound, both the bromo and chloro groups are electron-withdrawing. Studies on 6-chloro-2-hydroxypyridine have indicated that the presence of a chlorine atom at the 6-position shifts the equilibrium in favor of the hydroxypyridine (pyridinol) form in both the gas phase and in solution. mdpi.com This is attributed to the inductive electron-withdrawing effect of the chlorine atom, which stabilizes the aromatic pyridinol form. It is therefore highly probable that the pyridinol tautomer of this compound is the more stable form.

| Tautomer | Predicted Relative Stability |

|---|---|

| This compound (Pyridinol) | More Stable |

| 5-Bromo-6-chloro-1H-pyridin-2-one (Pyridinone) | Less Stable |

Solvent Effects on Tautomeric Preferences

The polarity of the solvent can have a profound impact on the position of the tautomeric equilibrium. Generally, polar solvents tend to favor the more polar tautomer. The pyridinone form is typically more polar than the pyridinol form due to the presence of the carbonyl group and the separation of charge.

However, in the case of this compound, the strong intrinsic preference for the pyridinol form due to the electronic effects of the halogen substituents is likely to be the dominant factor. While increasing solvent polarity might slightly increase the population of the pyridinone tautomer, the pyridinol form is expected to remain the predominant species across a range of solvents. Computational studies on similar systems have shown that while polar solvents can shift the equilibrium, the effect of substituents, particularly at the 6-position, is often the deciding factor. mdpi.com

Substituent Effects on Tautomerism Stabilization

The tautomeric equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms is a key characteristic of 2-hydroxypyridines. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyridine ring. Computational studies on various substituted 2-hydroxypyridines have demonstrated that both electron-donating and electron-withdrawing groups can significantly influence the relative stability of the tautomers. pku.edu.cnresearchgate.netrsc.orgrsc.org

For this compound, the bromo and chloro substituents, both being electron-withdrawing halogens, would be expected to impact the tautomeric equilibrium. Theoretical calculations, typically employing ab initio or density functional theory (DFT) methods, would be necessary to quantify the energetic preference for either the lactim or lactam form in the gas phase and in different solvents. pku.edu.cnuba.ar Such studies on mono-chlorinated 2-hydroxypyridines have shown that the position of the chlorine atom is a critical factor in determining which tautomer is more stable. researchgate.netrsc.org

Reaction Mechanism Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool for modeling chemical reactions, providing insights into reaction pathways and energetics. For this compound, DFT calculations could be employed to investigate various potential reactions, such as nucleophilic substitution or reactions involving the hydroxyl group.

A critical aspect of reaction mechanism modeling is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. By calculating the vibrational frequencies of a proposed transition state structure, a single imaginary frequency confirms its identity as a true transition state. The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining reaction kinetics. While general DFT methodologies are well-established for this purpose, specific activation energies for reactions involving this compound have not been reported. nih.gov

Reaction coordinate analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, maps the entire reaction pathway from reactants to products through the transition state. This analysis provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For this compound, this would allow for a deep understanding of the mechanisms of its potential chemical transformations.

Non-Covalent Interactions (NCIs) in this compound Systems

Non-covalent interactions, such as hydrogen bonding and halogen bonding, play a crucial role in the structure, stability, and reactivity of molecular systems. In the context of this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the bromine and chlorine atoms can participate in halogen bonding. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. nih.govnih.gov Studies on related halogenated compounds have highlighted the importance of these interactions in their crystal packing and supramolecular chemistry. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and reactivity in different environments. For a molecule like this compound, MD simulations could be used to explore its conformational landscape, including the rotation of the hydroxyl group and the potential for different ring conformations in solution. mdpi.com By simulating the molecule in the presence of other reactants or in a biological environment, MD can also provide valuable information about its reactivity and potential interactions with other molecules. researchgate.net However, no specific MD simulation studies on this compound have been found in the literature.

Application of 5 Bromo 6 Chloropyridin 2 Ol As a Chemical Scaffold and Intermediate

Utilization in Pharmaceutical and Agrochemical Synthesis

The pyridine (B92270) nucleus is a "privileged scaffold" in drug design, appearing in numerous approved therapeutic agents. mdpi.com Halogenated pyridines like 5-Bromo-6-chloropyridin-2-ol are instrumental in synthesizing these complex structures due to the versatility of the carbon-halogen bonds in forming new carbon-carbon and carbon-heteroatom bonds.

The development of novel bioactive molecules frequently relies on the modification of a core heterocyclic structure. This compound is an ideal precursor for such endeavors. The bromine and chlorine atoms can be selectively targeted in cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a wide array of substituents. For instance, similar brominated pyridines are used to synthesize PET tau tracers for Alzheimer's disease imaging through Stille coupling, demonstrating the utility of the bromo group in forming new carbon-carbon bonds. mdpi.com This reactivity allows for the systematic modification of the pyridine scaffold to explore structure-activity relationships (SAR) and optimize the biological efficacy of new chemical entities.

Kinases are a significant class of drug targets, particularly in oncology and immunology. Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The pyridine scaffold is a common feature in these inhibitors. While direct synthesis examples for this compound are not detailed, the synthesis of other kinase inhibitors from structurally related pyridinols highlights its potential. For example, substituted pyridinols serve as key intermediates in the modular synthesis of 3,6-disubstituted furo[3,2-b]pyridines, which have been investigated as potent kinase inhibitors. This synthetic approach involves sequential, chemoselective Suzuki couplings, a strategy directly applicable to a dihalogenated intermediate like this compound.

Pyridine and its fused derivatives are well-established pharmacophores in anticancer and antimicrobial research. ekb.eg The synthesis of various pyrimidine-based drugs, which often exhibit these activities, showcases synthetic routes that could be adapted from a pyridinol precursor. nih.gov For example, ruthenium complexes derived from 2-amino-3,5-dinitropyridine have shown significant activity against breast and cervical cancer cell lines. mdpi.com Similarly, pyrano[3,2-c]pyridones, another class of fused pyridine heterocycles, have been shown to possess antiproliferative and antitubulin activities. nih.gov The functional handles on this compound provide the necessary reactivity to incorporate the pyridine core into these larger, more complex systems being investigated for their therapeutic potential.

Integration into Complex Heterocyclic Systems

The creation of polycyclic aromatic systems is a cornerstone of modern drug discovery. This compound is a valuable starting point for building fused heterocyclic structures, where the pyridine ring is annulated with another ring system, often leading to compounds with unique biological and photophysical properties.

The synthesis of fused heterocycles often involves the construction of a new ring onto an existing scaffold. There are two primary strategies for creating fused pyridine systems: building a new ring onto a pre-existing pyridine or forming the pyridine ring onto an existing heterocycle. ias.ac.in Starting with this compound, the former strategy is employed. The hydroxyl and halogen groups can participate in cyclization reactions to form adjacent rings. For instance, intramolecular cyclization of an enol is a known method for producing furo[2,3-b]pyridines. ias.ac.in Similarly, manganese complexes have been used to catalyze the direct synthesis of ring-fused quinolines and pyridines from γ-amino alcohols, a transformation that highlights how functional groups on a ring can be leveraged to build fused systems. rsc.org The development of indenopyridin-2-ones from dihydropyridinones via aza-semipinacol-type rearrangement further illustrates the complex scaffolds accessible from pyridine precursors. nih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyridine Precursors

| Fused System Class | Synthetic Strategy | Precursor Type | Reference |

|---|---|---|---|

| Furo[2,3-b]pyridines | Intramolecular Cyclization / Palladium-Catalyzed Annulation | Substituted Pyridinols | ias.ac.in |

| Pyrano[3,2-c]pyridones | Multicomponent Reaction | N-methyl-4-piperidone | nih.gov |

| Indeno[1,2-b]pyridin-2-ones | Aza-semipinacol Rearrangement | Dihydropyridinones | nih.gov |

| Cycloalkyl-fused Pyridines | Reductive Amination | Pyridine-fused cycloalkanones | mdpi.com |

Development of Pyrimidine (B1678525) Derivatives with Pyridine Moieties

Pyrimidine derivatives are of immense interest in medicinal chemistry for their broad range of biological activities, including anticancer and antimicrobial properties. ekb.egnih.gov Fusing a pyrimidine ring to a pyridine core creates pyridopyrimidines, a class of compounds with significant therapeutic potential. The synthesis of these molecules often starts with a functionalized aminopyridine. A plausible synthetic route starting from this compound would involve the conversion of the 2-ol (or its pyridone tautomer) to a 2-amino group. This 2-aminopyridine (B139424) intermediate can then be reacted with various reagents to construct the fused pyrimidine ring. General methods for pyrimidine synthesis, such as the Biginelli reaction or condensation reactions involving ethyl cyanoacetate (B8463686) and thiourea, can be adapted to build these fused systems. ekb.egnih.gov The synthesis of potent CDK2 inhibitors and other drug candidates often involves nucleophilic aromatic substitution (SNAr) reactions on halogenated pyrimidines, followed by cross-coupling reactions, underscoring the importance of halogenated heterocycles in this field. nih.gov

Contributions to Materials Science and Polymer Chemistry

The unique structural attributes of this compound, specifically its halogenated pyridinol core, position it as a valuable, albeit underexplored, scaffold in the realms of materials science and polymer chemistry. The presence of distinct reactive sites—the hydroxyl group and two different halogen atoms (bromine and chlorine)—offers multiple avenues for derivatization and incorporation into larger molecular and macromolecular architectures.

In the field of materials science, pyridinol-based structures are of interest for the development of functional organic materials. The pyridine nitrogen and the hydroxyl group can participate in hydrogen bonding and metal coordination, which can be exploited to create self-assembling systems, liquid crystals, and metal-organic frameworks (MOFs). The bromo and chloro substituents on the pyridine ring of this compound provide handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. mdpi.comrsc.org These reactions are fundamental in the synthesis of conjugated organic molecules with specific electronic and photophysical properties, which are essential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The differential reactivity of the C-Br and C-Cl bonds can allow for sequential, site-selective functionalization, enabling the construction of complex, non-symmetrical molecules. For instance, the C-Br bond is generally more reactive in palladium-catalyzed couplings, allowing for the introduction of a functional group at the 5-position, followed by a different modification at the 6-position via the C-Cl bond. This stepwise approach is crucial for fine-tuning the properties of the final material.

In polymer chemistry, this compound can be envisioned as a functional monomer or a key intermediate for the synthesis of novel polymers. dntb.gov.uaresearchgate.net The hydroxyl group can be used for polyester (B1180765) or polyether synthesis, while the halogen atoms can serve as sites for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers. These polymers are investigated for their conductive, semi-conductive, and photo-responsive properties. The incorporation of the polar pyridinol moiety into a polymer backbone can also enhance properties such as solubility, thermal stability, and adhesion to substrates.

Below is a table illustrating the potential applications of this compound in materials science and polymer chemistry, based on the reactivity of its functional groups.

| Functional Group | Potential Reaction Type | Resulting Structure/Material | Potential Application |

| Hydroxyl (-OH) | Esterification, Etherification | Polyesters, Polyethers | Engineering plastics, biodegradable polymers |

| Bromo (-Br) | Suzuki, Stille, Sonogashira Coupling | Conjugated molecules, Polymers | OLEDs, OPVs, Organic semiconductors |

| Chloro (-Cl) | Suzuki, Stille, Sonogashira Coupling | Asymmetrically functionalized molecules | Non-linear optics, molecular switches |

| Pyridine Ring | Metal Coordination | Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |

Advanced Synthetic Building Block in Privileged Structure Exploration

The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. scielo.brkcl.ac.uk Pyridine and its derivatives are widely recognized as privileged structures due to their presence in numerous natural products and FDA-approved drugs. nih.govresearchgate.netresearchgate.net The this compound scaffold, with its combination of a pyridinol core and two distinct halogen atoms, represents an advanced building block for the exploration of novel privileged structures.

The term "pyridinone" is often used interchangeably with "pyridin-2-ol," and this class of compounds has been identified as an important block in medicinal chemistry. nih.govfrontiersin.org The pyridinone moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. rsc.org The halogen substituents on this compound serve as versatile synthetic handles for introducing a wide range of functional groups through various cross-coupling reactions. nbinno.comnih.govnih.govresearchgate.net This allows for the systematic modification of the scaffold to optimize binding affinity and selectivity for a particular biological target.

The strategic placement of the bromo and chloro groups allows for regioselective functionalization. This is a key advantage in the construction of compound libraries for high-throughput screening. For example, a library of compounds could be generated by first reacting the more labile C-Br bond with a diverse set of boronic acids via Suzuki coupling, followed by the reaction of the C-Cl bond with various amines or other nucleophiles. This approach enables the rapid exploration of the chemical space around the pyridinol core.

The table below outlines the potential of this compound as a building block in the synthesis of complex molecular architectures, including those based on privileged structures.

| Feature of Scaffold | Synthetic Utility | Potential Therapeutic Area |

| Pyridin-2-ol Core | Hydrogen bonding, Bioisosteric replacement | Kinase inhibition, CNS disorders, Anti-inflammatory |

| C-Br Bond | Regioselective cross-coupling (e.g., Suzuki, Sonogashira) | Introduction of aryl, heteroaryl, or alkynyl groups |

| C-Cl Bond | Sequential cross-coupling, Nucleophilic substitution | Introduction of diverse functional groups |

| Overall Structure | Access to novel chemical space | Oncology, Infectious diseases, Neurological disorders |

The versatility of halogenated pyridines as intermediates in the synthesis of pharmaceuticals is well-documented. nih.govpharmaexcipients.com The ability to introduce substituents at specific positions on the pyridine ring is crucial for fine-tuning the pharmacological properties of a drug candidate, such as its potency, selectivity, and pharmacokinetic profile. Therefore, this compound stands as a promising starting material for the development of new therapeutics based on the privileged pyridine scaffold.

Coordination Chemistry and Ligand Properties of 5 Bromo 6 Chloropyridin 2 Ol

Design and Synthesis of 5-Bromo-6-chloropyridin-2-OL Based Ligands

The design of ligands derived from this compound would likely involve the strategic modification of the pyridinol core to introduce additional donor atoms, thereby creating multidentate ligands capable of forming stable complexes with metal ions. Synthetic strategies could involve reactions at the hydroxyl group, such as etherification or esterification, to introduce coordinating moieties. Additionally, substitution reactions at the pyridyl ring, if feasible without altering the core structure, could provide further avenues for functionalization.

The synthesis of such ligands would require careful consideration of the reactivity of the bromo and chloro substituents. Cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for the C-C bond formation on pyridine (B92270) rings and could be employed to introduce a variety of organic fragments. These reactions often utilize palladium or nickel catalysts. The synthesis of bipyridine derivatives, for instance, has been extensively reviewed and often involves the coupling of halopyridines.

Complexation with Transition Metal Ions

The coordination of this compound-based ligands with various transition metal ions would be a critical area of investigation. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group (or its derivative) are expected to be the primary coordination sites, forming a chelate ring with the metal center. The electronic and steric effects of the bromo and chloro substituents would play a significant role in the stability and geometry of the resulting metal complexes.

Spectroscopic Characterization of Metal-Ligand Complexes

A suite of spectroscopic techniques would be essential to characterize the formation and properties of metal-ligand complexes.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and C-O bonds upon coordination would provide direct evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would offer insights into the d-d transitions of the metal center and charge-transfer bands, providing information about the coordination geometry and the nature of the metal-ligand interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be invaluable for elucidating the structure of the ligand in the coordination sphere. Changes in the chemical shifts of the ligand protons and carbons upon complexation can map the coordination sites.

Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the stoichiometry of the metal-ligand complexes.

| Spectroscopic Technique | Information Gained |

| IR Spectroscopy | Identification of coordination sites through shifts in vibrational frequencies. |

| UV-Vis Spectroscopy | Determination of coordination geometry and electronic properties of the complex. |

| NMR Spectroscopy | Structural elucidation of the ligand within the complex for diamagnetic species. |

| Mass Spectrometry | Confirmation of the stoichiometry of the metal-ligand complex. |

Mechanistic Studies of Metal-Ligand Binding

Understanding the mechanism of metal-ligand binding is crucial for the rational design of new complexes with desired properties. Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, could be employed to determine the rates of complex formation and dissociation. These studies would provide insights into the reaction mechanism, including the formation of intermediates and the influence of solvent and temperature on the complexation process.

Investigation of Supramolecular Assemblies Involving this compound Ligands

The presence of halogen atoms (bromo and chloro) and a hydroxyl group in the ligand structure opens up possibilities for the formation of supramolecular assemblies through non-covalent interactions. Halogen bonding, a directional interaction involving a halogen atom as an electrophilic species, could play a significant role in the crystal engineering of these compounds. Hydrogen bonding involving the hydroxyl group would also be a key factor in directing the self-assembly of the ligands and their metal complexes into higher-order structures.

Potential Applications in Catalysis and Sensing (beyond basic properties)

Ligands based on substituted pyridines have found widespread applications in catalysis and chemical sensing. Metal complexes of this compound could potentially exhibit catalytic activity in various organic transformations, such as cross-coupling reactions or oxidations. The electronic properties of the ligand, tuned by the halo substituents, could influence the reactivity of the metal center.

Furthermore, these ligands and their complexes could be explored as components of chemical sensors. The coordination to a metal ion can lead to changes in the spectroscopic properties (e.g., fluorescence or color) of the ligand, which can be exploited for the detection of specific analytes. For instance, pyridylazo dyes are known to be effective chemosensors for metal ions.

Advanced Spectroscopic Characterization for In Depth Chemical Understanding

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is indispensable for the definitive structural elucidation of organic molecules. For 5-Bromo-6-chloropyridin-2-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon environments, as well as the connectivity and spatial relationships between atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. Due to the electron-withdrawing effects of the bromine, chlorine, and hydroxyl groups, the chemical shifts of the pyridinering protons will be influenced. Based on data from similar substituted pyridines, the proton at the C3 position is expected to appear as a doublet, coupled to the proton at the C4 position. Similarly, the C4 proton will also present as a doublet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the substituents. The carbon atom attached to the hydroxyl group (C2) is expected to be significantly deshielded, appearing at a downfield chemical shift. The carbons bonded to the halogen atoms (C5 and C6) will also exhibit downfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.0 - 7.5 (d) | - |

| H4 | 7.5 - 8.0 (d) | - |

| C2 | - | 160 - 165 |

| C3 | - | 110 - 115 |

| C4 | - | 140 - 145 |

| C5 | - | 105 - 110 |

| C6 | - | 150 - 155 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and determining the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of H3 and H4, confirming their scalar coupling and adjacent positions on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C3 and C4 based on the known assignments of H3 and H4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In a rigid aromatic system like this, NOESY can help to confirm through-space interactions between adjacent protons.

Pyridin-2-ol compounds can exist in equilibrium with their tautomeric form, pyridin-2-one. This equilibrium is often influenced by the solvent and temperature. Dynamic NMR spectroscopy can be employed to study the rate of this tautomeric exchange. By monitoring the NMR spectra at different temperatures, it is possible to observe coalescence of the signals for the two tautomers, from which the rate of exchange can be calculated. Theoretical studies on the 2-pyridone/2-hydroxypyridine system have shown that the equilibrium can be sensitive to the dielectric constant of the solvent. chemrxiv.org

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. The high-resolution mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Due to the presence of bromine and chlorine, the isotopic pattern of the molecular ion peak will be characteristic, with contributions from the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.

Table 2: Expected Isotopic Pattern and Major Fragments in the Mass Spectrum of this compound

| m/z | Ion | Relative Abundance |

| 207/209/211 | [M]⁺ | Characteristic isotopic pattern for BrCl |

| 179/181/183 | [M-CO]⁺ | Loss of carbon monoxide |

| 128/130 | [M-Br]⁺ | Loss of bromine radical |

| 172/174 | [M-Cl]⁺ | Loss of chlorine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the aromatic ring. The symmetric ring breathing mode is often a strong band in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| C=C/C=N ring stretch | 1400-1600 | 1400-1600 |

| C-O stretch | 1200-1300 | - |

| C-Cl stretch | 600-800 | 600-800 |

| C-Br stretch | 500-600 | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the pyridine ring. The hydroxyl group and the halogen atoms can act as auxochromes, causing a shift in the absorption maxima (λ_max) compared to unsubstituted pyridine. Theoretical studies using time-dependent density functional theory (TD-DFT) can be employed to predict and interpret the electronic transitions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max (nm) |

| π → π | 250 - 280 |

| n → π | 300 - 330 |

Note: These are predicted values and can be influenced by the solvent polarity.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful and definitive analytical technique for elucidating the precise three-dimensional arrangement of atoms and molecules within a crystalline solid. This method provides unambiguous information regarding bond lengths, bond angles, and intermolecular interactions, offering a foundational understanding of a compound's solid-state structure.

Despite a thorough search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available single-crystal X-ray diffraction data for this compound could be located. Consequently, a detailed analysis of its crystal structure, including unit cell parameters, space group, and specific intramolecular dimensions, cannot be provided at this time.

The absence of this data in the public domain suggests that a single-crystal structure of this specific compound has either not yet been determined or the results have not been published in accessible literature or deposited in a public database. The determination of the crystal structure of this compound through SC-XRD would be a valuable contribution to the field, providing crucial insights into its molecular geometry and the nature of its intermolecular interactions in the solid state. Such data would be instrumental for computational modeling, understanding its physical properties, and predicting its behavior in various chemical environments.

Future research efforts focused on the crystallization and subsequent SC-XRD analysis of this compound are necessary to fill this gap in the scientific record.

Biological and Medicinal Chemistry Research Involving 5 Bromo 6 Chloropyridin 2 Ol Derivatives

Mechanistic Studies of Biological Activity

The biological effects of 5-Bromo-6-chloropyridin-2-OL derivatives are underpinned by their ability to interact with specific biological targets, leading to the modulation of key cellular processes. Mechanistic studies have been crucial in elucidating how these compounds exert their influence at a molecular level.

Inhibition of Enzyme Activities

Derivatives of this compound have been identified as inhibitors of several important enzyme classes, highlighting their potential in treating a range of diseases.

Kinases: The pyridine (B92270) nucleus is a common feature in many kinase inhibitors. While direct studies on this compound derivatives as kinase inhibitors are not extensively detailed in the available literature, the broader class of pyridine-containing compounds has been shown to be effective. For instance, certain 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas have demonstrated potent and selective inhibition of Chk1 kinase with IC50 values in the low nanomolar range (3-10 nM) nih.gov. The structural similarities suggest that derivatives of this compound could be explored for similar activities.

Dihydroorotate Dehydrogenase (DHODH): Substituted 2-bromopyridine (B144113) derivatives have been utilized as precursors in the synthesis of potent human DHODH inhibitors acs.org. Specifically, a 5-bromo-2-fluoropyridine (B45044) was a key intermediate in the development of a highly active inhibitor acs.org. This indicates that the 5-bromo-pyridine scaffold is amenable to the design of DHODH inhibitors.

Bromodomains: While specific inhibitory activity of this compound derivatives against bromodomains is not explicitly documented, the general class of small molecules is being extensively investigated as bromodomain inhibitors for their potential in cancer and inflammatory diseases nih.gov.

Cyclooxygenase (COX) Enzymes: Pyridinone derivatives, which are tautomers of hydroxypyridines, have been investigated as COX inhibitors. SAR studies on various heterocyclic compounds have aimed to develop selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs nih.govnih.gov. The core structure of this compound provides a framework that could be functionalized to target COX enzymes.

Modulation of Cellular Pathways

Beyond direct enzyme inhibition, derivatives of this compound can influence cellular behavior by modulating critical signaling pathways.

Apoptosis Induction: Various heterocyclic compounds containing pyridine moieties have been shown to induce apoptosis in cancer cells. For example, certain novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated potent cytotoxic effects by inducing apoptosis documentsdelivered.com. While direct evidence for this compound derivatives is limited, the general principle of using pyridine scaffolds to trigger programmed cell death is well-established. Inhibitors of the plasma membrane NADH-oxidase have also been shown to induce apoptosis through a pathway involving Bcl-2 and calcineurin documentsdelivered.com.

Inflammatory Responses: The inhibition of enzymes like COX-2 by pyridine-containing compounds directly impacts inflammatory pathways by reducing the production of prostaglandins (B1171923) nih.govnih.gov. Furthermore, phloroglucinol (B13840) derivatives, which share some structural features with hydroxypyridines, have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production and suppressing iNOS and COX-2 mdpi.com.

Structure-Activity Relationship (SAR) Investigations of Pyridine Derivatives

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.

Impact of Halogen Substitution on Biological Response

The presence and position of halogen atoms on the pyridine ring significantly influence the biological activity of these derivatives. Halogenation can affect the compound's lipophilicity, electronic properties, and binding interactions with target proteins.

| Substitution Pattern | Observed Biological Effect | Reference |

| 5-bromo and 6-chloro | Serves as a key scaffold for further derivatization in various studies. | N/A |

| 5-bromo on pyridine ring | Utilized in the synthesis of DHODH inhibitors. | acs.org |

| Halogenated marine natural products | Exhibit a wide range of biological activities including antibacterial effects. | mdpi.com |

Influence of Substituents at the Hydroxyl Position

Modification of the hydroxyl group at the 2-position of the pyridine ring can dramatically alter the compound's properties and biological activity. This position is a key site for introducing diversity and tuning the molecule's interaction with its biological target. O-methylation, for instance, has been shown to enhance the anti-allodynic effects of certain 3,5-disubstituted pyridine-2(1H)-one derivatives in studies of cutaneous inflammatory mechanical allodynia nih.gov.

| Substituent at Hydroxyl Position | Effect on Biological Activity | Reference |

| O-methylation | Increased anti-allodynic activity in a model of inflammatory pain. | nih.gov |

| Replacement of NH linking group with Oxygen | Maintained good activity in certain pyridine-2(1H)-one derivatives. | nih.gov |

Molecular Docking and In Silico Drug Design Studies

Computational methods, particularly molecular docking, play a vital role in understanding the binding modes of this compound derivatives and in guiding the design of new, more effective compounds. These in silico techniques allow researchers to predict how a ligand will interact with the active site of a target protein, providing insights that can be used to optimize the ligand's structure for improved affinity and selectivity.

Molecular docking studies on various pyridine derivatives have been instrumental in elucidating their binding interactions with enzymes such as COX-2 and in rationalizing their observed biological activities nih.gov. For example, docking studies of newly synthesized pyridinethione and thienopyridine derivatives have shown agreement with their in vitro antitumor results nih.gov. These computational models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent biological activity.

| Compound Class | Target Protein | Key Findings from Docking Studies | Reference |

| Pyridinethione derivatives | Not specified | Docking results aligned with in vitro antitumor activity. | nih.gov |

| Substituted imidazoline-5-one derivatives | COX-2 | Binding mode similar to the selective COX-2 inhibitor SC-558. | nih.gov |

Ligand-Target Interaction Prediction and Binding Affinity

The initial step in evaluating the therapeutic potential of this compound derivatives involves identifying their biological targets and quantifying the strength of their interactions. Computational methods are invaluable tools in this phase of research, enabling the prediction of ligand-target interactions and the estimation of binding affinities, which can then be validated experimentally.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can elucidate how the bromo and chloro substituents at the 5 and 6 positions, respectively, and the hydroxyl group at the 2 position, contribute to binding. These interactions can include hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-stacking. For instance, in a study on other 2-pyridone derivatives, molecular docking suggested that their anti-neuroinflammatory effects might be due to interactions with proteins in the TLR4 pathway and inducible nitric oxide synthase. sciforum.net

The binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. While specific binding affinity data for this compound derivatives are not extensively reported in publicly available literature, research on analogous pyridine derivatives demonstrates a wide range of biological activities, including anticancer, antibacterial, and antiviral effects, implying significant binding affinities to various biological targets. nih.govmdpi.com The binding affinity of chalcone (B49325) derivatives containing a pyridine moiety, for example, has been shown to be in the range of -6.9 to -7.3 kcal/mol in docking studies against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) receptor. pensoft.net

Table 1: Predicted Binding Affinities and Interactions of Hypothetical this compound Derivatives with a Kinase Target (Illustrative)

| Derivative | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| Derivative A (R=H) | -8.2 | Hydrogen bond with hinge region, halogen bond with gatekeeper residue |

| Derivative B (R=CH3) | -8.5 | Additional hydrophobic interaction in the back pocket |

| Derivative C (R=NH2) | -9.1 | Additional hydrogen bond with catalytic loop |

This table is illustrative and based on general principles of kinase inhibitor interactions, as specific data for this compound derivatives is not available.

Pharmacophore Modeling for Pyridinol Derivatives

Pharmacophore modeling is a powerful computational method used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model can be generated based on the structure of a ligand-protein complex (structure-based) or from a set of active and inactive molecules (ligand-based). nih.govbabrone.edu.in

For pyridinol derivatives, a pharmacophore model would typically include features such as hydrogen bond donors (from the hydroxyl group), hydrogen bond acceptors (the carbonyl oxygen in the tautomeric pyridone form and the nitrogen atom), aromatic rings, and hydrophobic features. The bromine and chlorine atoms of this compound can also be considered as hydrophobic features or potential halogen bond donors.

The development of a pharmacophore model for a series of pyridinol derivatives would involve the following steps:

Training Set Selection: A diverse set of pyridinol derivatives with known biological activities against a specific target is compiled.

Conformational Analysis: The three-dimensional conformations of the molecules in the training set are generated.

Feature Identification: Common chemical features present in the active molecules are identified.

Pharmacophore Model Generation and Validation: A 3D arrangement of these features is proposed and then validated by its ability to distinguish between active and inactive molecules.

Once validated, the pharmacophore model can be used for virtual screening of large compound libraries to identify novel molecules with the desired biological activity, for lead optimization, or for predicting the activity of newly designed compounds. dovepress.com

Table 2: Common Pharmacophoric Features of Pyridinol Derivatives and their Potential Roles

| Pharmacophoric Feature | Potential Interacting Residue/Group in Target Protein |

| Hydrogen Bond Donor (OH) | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyl |

| Hydrogen Bond Acceptor (C=O/N) | Arginine, Lysine, Histidine, Serine, Threonine, Main-chain amide |

| Aromatic Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Group (Br, Cl) | Leucine, Isoleucine, Valine, Alanine |

Advanced In Vitro and In Vivo Models for Mechanistic Validation

Following computational predictions, the biological activity and mechanism of action of this compound derivatives must be confirmed using experimental models. This validation process typically begins with in vitro assays and can progress to more complex in vivo studies.

In Vitro Models:

Cell-based Assays: These are fundamental for assessing the biological effects of compounds on living cells. For example, to evaluate the anti-inflammatory potential of this compound derivatives, researchers might use lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) or microglial cells (e.g., BV2) and measure the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). sciforum.net

Enzyme Inhibition Assays: If a specific enzyme is the predicted target, its inhibition by the compound can be measured directly. For instance, if a derivative is predicted to be a kinase inhibitor, its IC50 value would be determined using a kinase activity assay.

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. This can be done using radioligand binding assays or surface plasmon resonance (SPR).

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing can be used to determine how the compound alters the expression of genes related to its proposed mechanism of action.

In Vivo Models:

Due to the complexity of biological systems, in vivo models are crucial for validating the therapeutic potential of a compound. The choice of the in vivo model depends on the therapeutic area being investigated.

Animal Models of Disease: If this compound derivatives are being investigated as anti-inflammatory agents, they might be tested in rodent models of inflammation, such as the carrageenan-induced paw edema model or a model of inflammatory bowel disease.

Xenograft Models: For anticancer research, human tumor cells can be implanted into immunocompromised mice. The effect of the compound on tumor growth can then be monitored.

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, as well as the relationship between its concentration in the body and its biological effect.

Future Research Directions and Translational Perspectives for 5 Bromo 6 Chloropyridin 2 Ol

Exploration of Asymmetric Synthesis Routes for Chiral Derivatives